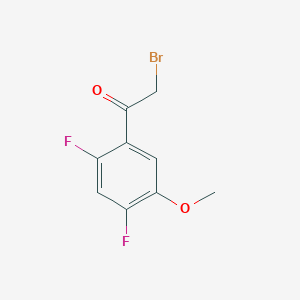
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H7BrF2O2 . It is a type of α-haloacetophenone derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The molecular weight is reported to be 265.05 .科学的研究の応用
Metabolism Studies
- In vivo metabolism of psychoactive phenethylamines has been studied using similar brominated compounds. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Pyrolysis Products Identification
- The identification of pyrolysis products of new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its analogs has been conducted to understand the stability and potential formation of unknown substances during inhalation (Texter et al., 2018).
Synthesis of Enantiomerically Pure Compounds
- Research into the synthesis of enantiomerically pure compounds, like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, demonstrates the utility of brominated compounds in producing high-purity enantiomers (Zhang et al., 2014).
Selective Bromination Studies
- Studies on the selective α-monobromination of various alkylaryl ketones, including compounds similar to 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone, showcase their potential in organic synthesis and chemical reactions (Ying, 2011).
Biological Evaluation
- Some brominated compounds have been synthesized and evaluated for their antimicrobial activities, highlighting the potential biological applications of these substances (Sherekar et al., 2021).
Synthetic Technology Improvement
- Improvements in the synthetic technology of similar brominated compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, are essential for increasing yield and purity, important for pharmaceutical and industrial applications (Li Yu-feng, 2013).
作用機序
Target of Action
The primary target of 2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone is the Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine in the PTP active site . This alkylation inhibits the PTP’s ability to remove phosphate groups from proteins, thereby altering the phosphorylation state of these proteins .
Biochemical Pathways
The inhibition of PTPs affects multiple biochemical pathways. For instance, it can lead to an increase in the phosphorylation state of proteins involved in signal transduction pathways, thereby amplifying the signals of growth factors and other molecules that promote cell proliferation and survival .
Pharmacokinetics
It is known that the compound is neutral, which allows it to readily diffuse into human b cells and inhibit intracellular ptps . The equilibrium constant Ki, representing the dissociation constant of the noncovalent enzyme–inhibitor complex, is 128 μM .
Result of Action
The inhibition of PTPs by this compound can lead to changes in cellular behavior. For example, it can promote cell proliferation and survival by enhancing the signals of growth factors . It may also affect the function of immune cells, given its ability to diffuse into B cells .
特性
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZBCGTTPFCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803811-66-6 |
Source


|
| Record name | 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
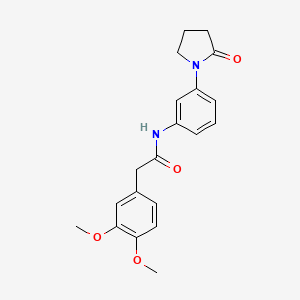
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B2905128.png)
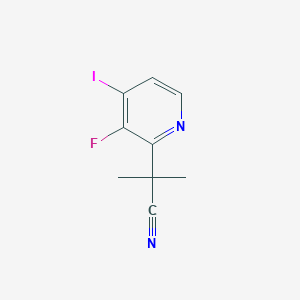
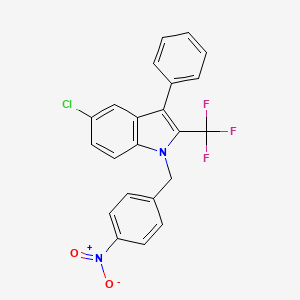
![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)
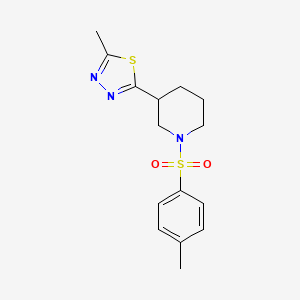
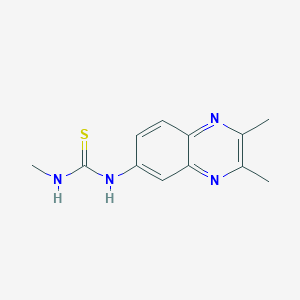
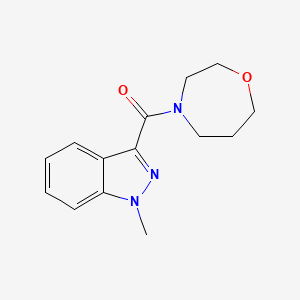
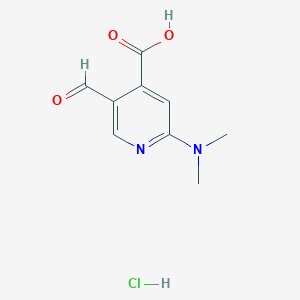
![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

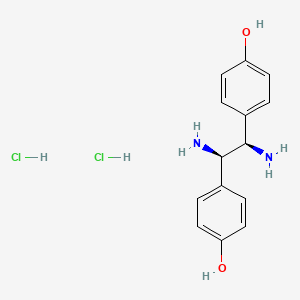
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)

